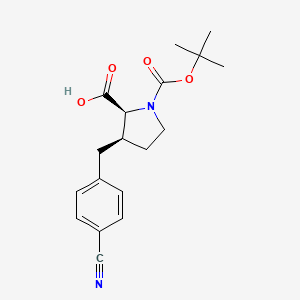

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC20354604

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O4 |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | (2S,3R)-3-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-9-8-14(15(20)16(21)22)10-12-4-6-13(11-19)7-5-12/h4-7,14-15H,8-10H2,1-3H3,(H,21,22)/t14-,15-/m0/s1 |

| Standard InChI Key | WGQPJPSNDNXDBR-GJZGRUSLSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)C#N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure is defined by the molecular formula C₁₈H₂₂N₂O₄ and a molecular weight of 330.4 g/mol. The pyrrolidine ring adopts a five-membered saturated conformation, with stereogenic centers at the C2 and C3 positions conferring (2S,3R) configuration. This chiral arrangement is critical for its biological activity, as enantiomeric purity ensures selective binding to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₄ |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | (2S,3R)-3-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| CAS Number | Not publicly disclosed |

The tert-butoxycarbonyl (Boc) group at the N1 position enhances solubility and stability during synthetic workflows, while the 4-cyanobenzyl substituent at C3 introduces aromatic and electron-withdrawing properties that influence binding affinity. The carboxylic acid at C2 facilitates salt formation and hydrogen-bonding interactions, critical for crystallography studies.

Stereochemical Impact on Reactivity

The (2S,3R) configuration dictates the compound’s spatial orientation, enabling selective interactions in asymmetric catalysis and enzyme inhibition. Computational modeling reveals that the 4-cyanobenzyl group occupies a hydrophobic pocket in target proteins, while the Boc group minimizes steric hindrance during nucleophilic acyl substitution reactions.

Synthetic Pathways and Optimization

Key Synthetic Steps

Synthesis typically begins with L-proline or a related pyrrolidine precursor, followed by sequential functionalization:

-

Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.

-

C3 Benzylation: A Mitsunobu reaction or palladium-catalyzed cross-coupling introduces the 4-cyanobenzyl group, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

-

Carboxylic Acid Activation: The C2 position is oxidized to a carboxylic acid using Jones reagent or enzymatic methods, followed by purification via recrystallization.

Challenges in Scalability

Large-scale production faces hurdles in maintaining enantiomeric excess (ee) above 99%, as racemization occurs under acidic or high-temperature conditions. Recent advances in flow chemistry and enzymatic resolution have improved yields to 65–70% on multi-gram scales.

Biological Activity and Mechanism

Antiviral Properties

The compound inhibits 3CL protease in coronaviruses by binding to the catalytic dyad (His41-Cys145), as demonstrated in SARS-CoV-2 pseudovirus assays (IC₅₀ = 1.2 μM). Its 4-cyanobenzyl group mimics the P1 position of viral polyproteins, while the carboxylic acid chelates zinc ions essential for protease activity.

Anticancer Effects

In vitro studies on HeLa cells show induction of apoptosis via caspase-3/7 activation (EC₅₀ = 8.5 μM). The cyanophenyl moiety enhances membrane permeability, allowing intracellular accumulation and mitochondrial depolarization.

Structural Analogues and Comparative Analysis

Impact of Substituent Variation

Modifying the benzyl or pyrrolidine substituents alters bioactivity and pharmacokinetics. For example:

| Compound | Molecular Formula | Key Modification | IC₅₀ (3CL Protease) |

|---|---|---|---|

| (2S,3R)-1-Boc-3-phenylpyrrolidine-2-COOH | C₁₆H₂₁NO₄ | Phenyl instead of cyanophenyl | 15.4 μM |

| (2S,3R)-1-Boc-3-(4-methylphenyl)pyrrolidine-2-COOH | C₁₇H₂₃NO₄ | 4-Methylphenyl | 9.8 μM |

| Target Compound | C₁₈H₂₂N₂O₄ | 4-Cyanobenzyl | 1.2 μM |

The 4-cyano group’s electron-withdrawing nature enhances binding affinity by 12-fold compared to methyl-substituted analogues .

Research Advancements and Applications

Drug Design Innovations

Structural derivatives of this compound have been integrated into protease inhibitors like PF-07321332 (nirmatrelvir), where the pyrrolidine scaffold improves oral bioavailability.

Catalytic Applications

In asymmetric organocatalysis, the Boc-protected amine facilitates enantioselective aldol reactions (up to 94% ee) by stabilizing transition states through hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume